2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride
Description
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position, a ketone group at the 2-position, and a sulfonyl chloride moiety on the ethane side chain. The thiadiazole ring system is known for its diverse biological and chemical applications, including antimicrobial and antitumor activities .
Properties
Molecular Formula |
C7H9ClN2O3S2 |
|---|---|
Molecular Weight |
268.7 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S2/c8-15(12,13)4-3-10-7(11)14-6(9-10)5-1-2-5/h5H,1-4H2 |
InChI Key |
IDYSRIQFJQOFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=O)S2)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with ethane-1-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced thiadiazole compounds.
Scientific Research Applications
2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein interactions, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiadiazole ring may also interact with biological receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a 1,3,4-thiadiazole backbone with derivatives reported in –3. Key structural differences include:
- Substituent at the 5-position : The cyclopropyl group distinguishes it from phenyl or methylene-linked aryl groups in analogs like 4a–4i . Cyclopropyl substituents may confer enhanced steric stability and unique electronic effects compared to aromatic systems.
- Functional groups: The sulfonyl chloride moiety contrasts with acetylimino (–NHCOCH₃) or imino (–NH) groups in compounds such as 4a and 5g . Sulfonyl chlorides are highly reactive, enabling nucleophilic substitution, whereas acetylimino groups are more stable and participate in hydrogen bonding.
Physical and Spectral Properties
Table 1: Comparative Analysis of Key Derivatives
Table 2: Functional Group Reactivity Comparison
| Group | Reactivity | Applications |
|---|---|---|
| Sulfonyl chloride | High (nucleophilic substitution) | Sulfonamide synthesis, catalysis |
| Acetylimino (–NHCOCH₃) | Moderate (hydrogen bonding, stability) | Macrocycle formation, ligand design |
| Imino (–NH) | Low (hydrolysis-prone) | Biological intermediates |
Biological Activity
The compound 2-(5-Cyclopropyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride (often abbreviated as CPOT) belongs to a class of thiadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of CPOT, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of CPOT can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 233.71 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have demonstrated that CPOT exhibits significant antimicrobial activity against various pathogenic microorganisms. In vitro assays revealed that CPOT effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of CPOT
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival.
Cytotoxicity Studies
Cytotoxicity assessments using the L929 mouse fibroblast cell line indicated that CPOT exhibits low toxicity at therapeutic concentrations. The compound was tested across various concentrations to determine its safety profile.
Table 2: Cytotoxicity of CPOT on L929 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
These results suggest that CPOT has a favorable safety margin, making it a potential candidate for further development in therapeutic applications.
The biological activity of CPOT can be attributed to its ability to inhibit key enzymes involved in microbial metabolism. Specifically, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both human cells and pathogens. This inhibition leads to reduced proliferation of microbial cells and may also affect tumor cells.
Case Studies
- Inhibition of Viral Replication : A study demonstrated that CPOT effectively inhibited the replication of certain viruses in vitro. This suggests potential as an antiviral agent.
- Anti-inflammatory Properties : Preliminary studies indicate that CPOT may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
